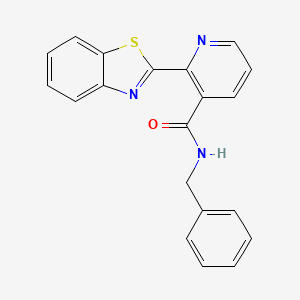

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide

Description

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a pyridine-carboxamide scaffold. The benzothiazole ring is a privileged structure in medicinal chemistry due to its electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . This compound’s synthesis likely involves coupling a benzothiazole-containing carboxylic acid derivative with a benzylamine group via amidation, analogous to methods described for related compounds (e.g., ). Structural characterization would employ X-ray crystallography (as in ) and spectroscopic techniques (NMR, IR) .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(22-13-14-7-2-1-3-8-14)15-9-6-12-21-18(15)20-23-16-10-4-5-11-17(16)25-20/h1-12H,13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJNIBUNIGZIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions . Industrial production methods often involve the use of efficient and economical protocols, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.

Cyclization: The compound can form cyclic structures through intramolecular reactions under specific conditions.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease progression. Molecular docking studies have shown that benzothiazole derivatives can bind to target proteins, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide, we compare it with structurally and functionally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Key Comparisons

Structural Complexity and Rigidity :

- The target compound exhibits greater rigidity than N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide due to its fused benzothiazole-pyridine system. This rigidity may enhance binding affinity to flat enzymatic pockets, as seen in kinase inhibitors like vemurafenib (Cpd G in ) .

- Compared to 2-(1,3-benzothiazol-2-yl)guanidine , the pyridine-carboxamide group replaces the guanidine, reducing basicity but introducing additional hydrogen-bonding sites (amide N–H and carbonyl O).

Hydrogen-Bonding Networks :

- The benzyl group in the target compound may participate in π-π stacking with aromatic residues in protein targets, a feature absent in simpler analogs like the guanidine derivative .

- Sulfonate-containing analogs (e.g., Cpd D) exhibit stronger electrostatic interactions but lower membrane permeability than the neutral carboxamide .

Synthetic Accessibility :

- The synthesis of the target compound likely requires multi-step coupling reactions, similar to the amidation strategies in . In contrast, guanidine derivatives () are synthesized via direct condensation, offering simpler routes but fewer opportunities for functional diversification.

Crystallographic Analysis :

- X-ray studies of analogous compounds (e.g., ) reveal planar benzothiazole systems with deviations < 0.05 Å. The pyridine-carboxamide in the target compound may introduce torsional strain, affecting crystal packing and solubility . Software like SHELXL () and Mercury () would be critical for analyzing these structural nuances.

Biological Activity

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . The interaction with PTPN1 is believed to alter the phosphorylation state of proteins, impacting various cellular processes such as signal transduction and gene expression. This modulation can lead to significant changes in cell growth and division, making it a candidate for further therapeutic exploration.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds structurally similar to this compound activate procaspase-3 to caspase-3, leading to apoptosis in cancer cell lines such as U937 and MCF-7 .

- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against various pathogens .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of benzothiazole derivatives:

-

Caspase Activation : In one study, compounds similar to this compound were tested for their ability to activate caspase-3. Compounds 8j and 8k exhibited strong activation activity (99% and 114% respectively) compared to the positive control PAC-1 .

Compound Caspase-3 Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10 DMSO 7 ± 1 - Anticancer Efficacy : Another study highlighted the anticancer potential of benzothiazole derivatives with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells. The presence of specific functional groups was crucial for enhancing anticancer activity.

Pharmacokinetics

The pharmacokinetic properties of benzothiazole derivatives influence their bioavailability and therapeutic efficacy. Factors such as solubility, permeability, and metabolic stability are critical for optimizing these compounds for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.